2-Bromo-3-chloro-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-chloro-5-hydroxybenzoic acid (BCH) is a chemical compound that has recently been studied for its potential applications in various scientific fields. BCH is a derivative of benzoic acid, a compound found in nature, and is known to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-5-hydroxybenzoic acid has recently been studied for its potential applications in various scientific fields. In biochemistry, this compound has been used to study the effects of oxidative stress on cells. In pharmacology, this compound has been used to study the effects of drugs on cell metabolism. In environmental science, this compound has been used to study the effects of pollutants on ecosystems. In food science, this compound has been used to study the effects of food additives on human health.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-chloro-5-hydroxybenzoic acid is not yet fully understood. However, it is believed that this compound binds to certain molecules in the body, such as proteins and enzymes, and alters their structure and function. This alteration of structure and function of molecules can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to increase the production of reactive oxygen species, which can lead to oxidative stress. This compound has also been found to increase the production of certain proteins, such as heat shock proteins, which can protect cells from stress. This compound has also been found to decrease the production of certain enzymes, such as cyclooxygenase-2, which can lead to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Bromo-3-chloro-5-hydroxybenzoic acid in laboratory experiments has both advantages and limitations. The main advantage of using this compound is that it is relatively easy to synthesize and can be used in a variety of studies. The main limitation of using this compound is that its mechanism of action is not yet fully understood, and it can have unpredictable effects on cells and organisms.
Zukünftige Richtungen
The potential applications of 2-Bromo-3-chloro-5-hydroxybenzoic acid are vast and there are many possible future directions for research. Some possible future directions include studying the effects of this compound on different types of cells, organisms, and diseases; developing new synthesis methods for this compound; and exploring the potential therapeutic applications of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential side effects.
Synthesemethoden
2-Bromo-3-chloro-5-hydroxybenzoic acid can be synthesized in two ways: a direct synthesis and an indirect synthesis. The direct synthesis involves the reaction of bromine and chlorine with benzoic acid in an organic solvent. This method is relatively simple and produces high yields of this compound. The indirect synthesis involves the reaction of bromine and chlorine with benzoic anhydride. This method is more complicated and produces lower yields of this compound.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-3-chloro-5-hydroxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of bromination. The synthesis pathway involves the use of various reagents and conditions to facilitate the desired reactions.", "Starting Materials": [ "Salicylic acid", "Sodium hydroxide", "Chlorine gas", "Bromine", "Sulfuric acid", "Hydrogen peroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Salicylic acid is treated with sodium hydroxide to form sodium salicylate.", "Step 2: Chlorine gas is bubbled through a solution of sodium salicylate in water to form 3-chlorosalicylic acid.", "Step 3: 3-chlorosalicylic acid is treated with bromine in the presence of sulfuric acid to form 2-bromo-3-chlorosalicylic acid.", "Step 4: 2-bromo-3-chlorosalicylic acid is treated with hydrogen peroxide in the presence of sodium bicarbonate to form 2-bromo-3-chloro-5-hydroxybenzoic acid.", "Step 5: The final product is isolated and purified through recrystallization using ethanol and water." ] } | |
CAS-Nummer |
2092727-69-8 |
Molekularformel |
C7H4BrClO3 |
Molekulargewicht |
251.46 g/mol |
IUPAC-Name |
2-bromo-3-chloro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,(H,11,12) |
InChI-Schlüssel |
QQFZROKEXBTENU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.